UF-17 HCl

Description

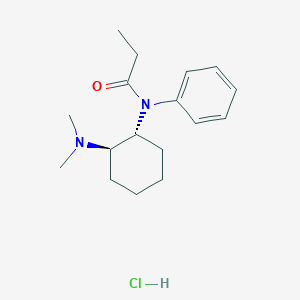

Structure

3D Structure of Parent

Properties

Molecular Formula |

C17H27ClN2O |

|---|---|

Molecular Weight |

310.9 g/mol |

IUPAC Name |

N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-phenylpropanamide;hydrochloride |

InChI |

InChI=1S/C17H26N2O.ClH/c1-4-17(20)19(14-10-6-5-7-11-14)16-13-9-8-12-15(16)18(2)3;/h5-7,10-11,15-16H,4,8-9,12-13H2,1-3H3;1H/t15-,16-;/m1./s1 |

InChI Key |

PCJJKYBAUYPLNN-QNBGGDODSA-N |

SMILES |

CCC(=O)N(C1CCCCC1N(C)C)C2=CC=CC=C2.Cl |

Isomeric SMILES |

CCC(=O)N([C@@H]1CCCC[C@H]1N(C)C)C2=CC=CC=C2.Cl |

Canonical SMILES |

CCC(=O)N(C1CCCCC1N(C)C)C2=CC=CC=C2.Cl |

Appearance |

A crystalline solid |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

UF-17 HCl, UF-17 hydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Enigma of UF-17 HCl: A Substance Shrouded in Scientific Mystery

For Researchers, Scientists, and Drug Development Professionals

UF-17 HCl is a synthetic compound that has emerged in forensic and research settings. Despite its structural similarities to known psychoactive substances, a comprehensive understanding of its mechanism of action remains elusive. This technical guide consolidates the currently available information, or lack thereof, regarding this compound and its analogue, Furanyl UF-17, to provide a clear perspective for the scientific community.

Introduction: An Analytical Standard with an Unknown Profile

This compound is primarily classified and sold as an analytical reference standard. Its synthesis is linked to antidepressant drug discovery programs by the pharmaceutical company Upjohn. The designation "UF-17" was reportedly assigned by Cayman Chemical, reflecting its structural resemblance to synthetic opioids like U-47700 and fentanyl. However, it is crucial to note that despite these structural similarities, there is a significant lack of documented receptor-binding data or pharmacological activity for this compound.

The Analogue: Furanyl UF-17

Much of the limited discussion surrounding this compound involves its analogue, Furanyl UF-17. This compound has been detected in illicit drug markets and is also considered a novel psychoactive substance (NPS). Like its parent compound, there is a dearth of formal scientific studies on its pharmacological effects.

The Question of Mechanism of Action: A Gap in Scientific Knowledge

A thorough review of publicly available scientific literature reveals a critical absence of data on the mechanism of action of this compound. Key experimental data required to elucidate its pharmacological profile, such as receptor binding affinities and functional assay results, are not documented.

Opioid Receptor Activity: Conflicting and Preliminary Reports

The structural similarity of UF-17 and Furanyl UF-17 to potent synthetic opioids has led to speculation about their potential interaction with opioid receptors. However, the available information is sparse and contradictory:

-

Lack of Classic Opioid Activity: Preliminary data from Health Canada suggests that Furanyl UF-17 does not exhibit classic opioid activity. Instead, it may produce dysphoric and hallucinogenic effects.

-

Contradictory Classification: In contrast, one report from a proficiency testing study classifies Furanyl UF-17 as a potent and efficacious µ-opioid receptor (MOR) agonist.

This conflicting information highlights the uncertainty surrounding the pharmacology of these compounds and underscores the need for rigorous scientific investigation.

Data Presentation: An Absence of Quantitative Information

Due to the lack of experimental studies, no quantitative data on the binding affinity, efficacy, or potency of this compound or Furanyl UF-17 at any biological target can be provided. The creation of structured tables for comparative analysis is therefore not possible at this time.

Experimental Protocols: A Call for Future Research

Detailed methodologies for key experiments such as radioligand binding assays, in vitro functional assays (e.g., GTPγS binding or cAMP modulation), or in vivo behavioral studies for this compound are not available in the published literature. The scientific community would greatly benefit from such studies to characterize the pharmacological profile of this compound.

Signaling Pathways and Experimental Workflows: A Visual Representation of the Unknown

The creation of diagrams for signaling pathways or experimental workflows is contingent on understanding the molecular targets and cellular effects of a compound. As the mechanism of action of this compound is unknown, no such visualizations can be generated.

To illustrate the type of visualization that would be included if the data were available, a hypothetical experimental workflow for determining receptor binding is presented below.

Caption: Hypothetical workflow for a competitive radioligand binding assay.

Conclusion: An Open Field for Investigation

UF-17 HCl chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

UF-17 hydrochloride (HCl) is a synthetic compound primarily utilized as an analytical reference standard in forensic and chemical analyses. Its structural similarity to synthetic opioids, such as U-47700 and fentanyl analogs, makes it a valuable tool for the identification and characterization of these controlled substances. Despite its structural characteristics, there is a notable lack of publicly available data regarding its pharmacological activity and mechanism of action. This guide provides a comprehensive overview of the known chemical structure, properties, and analytical methodologies related to UF-17 HCl, while also highlighting the current gaps in the scientific literature, particularly concerning its biological effects.

Chemical Structure and Properties

This compound is the hydrochloride salt of N-(trans-2-(dimethylamino)cyclohexyl)-N-phenylpropionamide. The presence of the hydrochloride moiety increases its solubility in aqueous solutions and influences its chemical behavior, particularly its protonation state in varying pH environments.[1]

Chemical Identity

| Identifier | Value |

| IUPAC Name | N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-phenylpropanamide;hydrochloride[1] |

| Molecular Formula | C₁₇H₂₇ClN₂O[1] |

| Molecular Weight | 310.9 g/mol [1] |

| Canonical SMILES | CCC(=O)N(C1CCCCC1N(C)C)C2=CC=CC=C2.Cl[1] |

| InChI Key | PCJJKYBAUYPLNN-QNBGGDODSA-N[1] |

| Appearance | Crystalline solid[1] |

| Purity | ≥98%[1] |

Physicochemical Properties

Quantitative physicochemical data for this compound is not extensively reported in the literature. However, some general properties can be inferred from its chemical structure and intended use.

| Property | Value |

| Solubility | Soluble in DMSO[1] |

| Storage | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years)[1] |

Synthesis and Manufacturing

The synthesis of this compound typically involves a two-step process: the formation of the free base, N-(2-(dimethylamino)cyclohexyl)-N-phenylpropionamide, followed by its conversion to the hydrochloride salt.[1] The foundational synthetic routes generally employ amidation and condensation reactions.[1]

Analytical Methodologies

This compound serves as a reference standard for various analytical techniques used in forensic and research laboratories. The primary methods for its identification and characterization include mass spectrometry and chromatography.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common technique for the analysis of UF-17 and its analogs.

Experimental Protocol (General)

-

Sample Preparation: Dilution of the analyte in a suitable solvent such as methanol.

-

Instrumentation: An Agilent gas chromatograph with a mass selective detector (MSD) or equivalent.

-

Column: HP-5 MS (or equivalent).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless or split.

-

Oven Program: A temperature gradient is typically used to ensure separation from other compounds.

-

MS Parameters: Mass scan range is set to detect the molecular ion and characteristic fragment ions of UF-17.

A specific monograph from the Drug Enforcement Administration's Special Testing and Research Laboratory provides a retention time of 11.26 minutes for this compound under their specified conditions.

Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF) Mass Spectrometry

LC-QTOF is another powerful technique for the analysis of UF-17 and related compounds, particularly for complex mixtures.

Experimental Protocol (General - based on Furanyl UF-17 analysis) [2]

-

Sample Preparation: Dilution of an extract in the mobile phase.[2]

-

Instrumentation: A Sciex TripleTOF® system with a Shimadzu Nexera XR UHPLC or equivalent.[2]

-

Column: A reverse-phase column such as a Phenomenex® Kinetex C18.[2]

-

Mobile Phase: A gradient of ammonium formate buffer and a mixture of methanol and acetonitrile is often used.[2]

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

MS Parameters: A TOF MS scan range appropriate for the molecular weight of UF-17 is used, along with MS/MS for fragmentation analysis.[2]

Biological Activity and Mechanism of Action

A critical point to emphasize is the lack of available information regarding the biological activity, receptor binding profiles, and mechanism of action of this compound.[2] Although it is structurally similar to known µ-opioid receptor agonists, its interaction with the opioid receptor system has not been documented in the scientific literature.[2] Therefore, no signaling pathway diagrams can be provided at this time. Its primary role remains that of an analytical reference standard.[1]

Conclusion

This compound is a well-characterized compound in terms of its chemical structure and analytical identification. It serves an important function in the forensic analysis of emerging synthetic opioids. However, a significant knowledge gap exists concerning its pharmacology. Future research is needed to elucidate the biological effects and potential mechanism of action of this compound to fully understand its toxicological and pharmacological profile. This will be crucial for a comprehensive risk assessment, should the compound emerge as a substance of abuse.

References

Synthetic Pathway of UF-17 Hydrochloride: A Technical Guide

For Research & Drug Development Professionals

Abstract

This technical guide outlines a plausible synthetic pathway for UF-17 hydrochloride (N-trans-2-(dimethylamino)cyclohexyl)-N-phenylpropionamide, monohydrochloride), a compound of interest for researchers in drug development. While a definitive, published synthesis protocol for this specific molecule is not publicly available, this document details a chemically sound, multi-step synthetic route starting from commercially available precursors. The proposed pathway leverages well-established organometallic and reductive amination reactions to achieve the target structure. This guide provides detailed, hypothetical experimental protocols for each synthetic step, presents quantitative data in a structured format, and includes visualizations of the chemical transformations and logical workflow.

Introduction

UF-17 is an analytical reference standard structurally related to compounds explored during antidepressant drug discovery programs.[1][2] Its structure, featuring a substituted cyclohexane ring, presents a synthetic challenge requiring stereochemical control and selective functionalization of a diamine precursor. This guide proposes a robust four-step synthesis designed for laboratory-scale production.

Proposed Synthetic Pathway Overview

The synthesis of UF-17 hydrochloride can be envisioned as a four-step process commencing with trans-1,2-diaminocyclohexane. The strategy involves sequential N-functionalization of the diamine, beginning with a selective mono-arylation, followed by acylation of the newly formed secondary amine, permethylation of the remaining primary amine, and concluding with the formation of the hydrochloride salt.

Caption: Proposed four-step synthesis pathway for UF-17 Hydrochloride.

Detailed Experimental Protocols

The following protocols are hypothetical and based on established methodologies for similar chemical transformations. Researchers should conduct appropriate safety assessments and small-scale trials before proceeding.

Step 1: Mono-N-phenylation of trans-1,2-diaminocyclohexane

This step utilizes a Buchwald-Hartwig amination reaction to selectively introduce a single phenyl group onto the diamine starting material.[3][4]

-

Reaction: trans-1,2-diaminocyclohexane + Bromobenzene → N-phenyl-trans-1,2-diaminocyclohexane

-

Catalyst System: A palladium catalyst with a specialized phosphine ligand is employed to facilitate the C-N bond formation.

Protocol:

-

To an oven-dried Schlenk flask under an inert argon atmosphere, add Pd₂(dba)₃ (Palladium(0)-tris(dibenzylideneacetone) complex), a suitable phosphine ligand (e.g., XPhos), and sodium tert-butoxide.

-

Add anhydrous toluene to the flask, followed by trans-1,2-diaminocyclohexane and bromobenzene.

-

Seal the flask and heat the reaction mixture with vigorous stirring at 100-110 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature, dilute with diethyl ether, and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-phenyl-trans-1,2-diaminocyclohexane.

Step 2: Acylation of N-phenyl-trans-1,2-diaminocyclohexane

The secondary amine of the intermediate is selectively acylated using propionyl chloride in the presence of a non-nucleophilic base.

-

Reaction: N-phenyl-trans-1,2-diaminocyclohexane + Propionyl Chloride → N-(trans-2-aminocyclohexyl)-N-phenylpropionamide

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) acts as an acid scavenger.

Protocol:

-

Dissolve N-phenyl-trans-1,2-diaminocyclohexane and triethylamine in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add propionyl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The resulting crude amide, N-(trans-2-aminocyclohexyl)-N-phenylpropionamide, may be used in the next step without further purification if purity is sufficient.

Step 3: Permethylation via Eschweiler-Clarke Reaction

The primary amine of the acylated intermediate is converted to a dimethylamino group using the Eschweiler-Clarke reaction.[5][6] This classic reaction uses formic acid and formaldehyde as the source of the methyl groups.[5][6]

-

Reaction: N-(trans-2-aminocyclohexyl)-N-phenylpropionamide + Formaldehyde + Formic Acid → N-(trans-2-(dimethylamino)cyclohexyl)-N-phenylpropionamide (UF-17 free base)

Protocol:

-

To a round-bottom flask, add N-(trans-2-aminocyclohexyl)-N-phenylpropionamide, formic acid, and an aqueous solution of formaldehyde (37%).

-

Heat the reaction mixture to reflux (approximately 100 °C) for 8-12 hours. The evolution of CO₂ gas indicates the reaction is proceeding.[6]

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and carefully make it alkaline by the slow addition of a saturated sodium hydroxide solution.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the UF-17 free base.

Step 4: Formation of UF-17 Hydrochloride

The final step involves the protonation of the tertiary amine to form the stable, crystalline hydrochloride salt.

-

Reaction: UF-17 Free Base + HCl → UF-17 Hydrochloride

Protocol:

-

Dissolve the crude UF-17 free base in a suitable solvent, such as anhydrous diethyl ether or isopropanol.

-

Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise while stirring.

-

A precipitate of UF-17 hydrochloride should form.

-

Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the crystals with a small amount of cold, anhydrous diethyl ether.

-

Dry the product under vacuum to yield UF-17 hydrochloride as a crystalline solid.[6]

Data Presentation

The following tables summarize hypothetical quantitative data for the proposed synthesis based on typical yields for these classes of reactions.

| Step | Reaction | Starting Material (SM) | Product | Theoretical Yield (%) | Purity Target (%) |

| 1 | Buchwald-Hartwig Amination | trans-1,2-diaminocyclohexane | N-phenyl-trans-1,2-diaminocyclohexane | 75 - 85 | >95 |

| 2 | Acylation | Intermediate 1 | N-(trans-2-aminocyclohexyl)-N-phenylpropionamide | 85 - 95 | >90 |

| 3 | Eschweiler-Clarke Methylation | Intermediate 2 | UF-17 Free Base | 80 - 90 | >95 |

| 4 | Salt Formation | UF-17 Free Base | UF-17 Hydrochloride | 95 - 99 | >98 |

| Parameter | Value | Reference |

| Molecular Formula | C₁₇H₂₆N₂O · HCl | [6] |

| Formula Weight | 310.9 g/mol | [6] |

| Appearance | Crystalline solid | [6] |

| Purity (Target) | ≥98% | [6] |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the laboratory work for a single batch synthesis.

References

UF-17 HCl: A Comprehensive Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

UF-17 HCl is a synthetic compound with a unique history, originating from antidepressant research programs and now primarily utilized as an analytical reference standard in forensic and research settings. This document provides an in-depth technical overview of this compound, including its discovery, synthesis, and known biological activities. Detailed experimental protocols for its synthesis and antimicrobial evaluation are presented, alongside a summary of its physicochemical and analytical data. The information is intended to serve as a comprehensive resource for professionals in drug development, forensic science, and chemical research.

Introduction and Historical Context

This compound, chemically known as N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-phenylpropanamide hydrochloride, is a compound that emerged from the drug discovery programs of The Upjohn Company (now a part of Pfizer) in the early 1980s.[1] Initially investigated for its potential as a nontricyclic antidepressant agent, its development trajectory shifted over time.[2]

The designation "UF-17" was later applied by Cayman Chemical, reflecting its structural similarities to other compounds of interest in forensic science, such as the synthetic opioid U-47700 and fentanyl, as well as referencing its origins in Upjohn's patent literature.[1][2]

Today, this compound's primary significance lies in its role as a certified reference material.[1] Due to its structural characteristics, it serves as a crucial analytical standard for the identification and quantification of novel psychoactive substances (NPS) in forensic laboratories.[1] While its initial development did not lead to a commercial antidepressant, its unique properties have made it an invaluable tool in the ongoing efforts to monitor and control the spread of emerging synthetic drugs.

Physicochemical and Analytical Data

A summary of the known physicochemical and analytical properties of this compound is provided below. This data is essential for its proper handling, storage, and analytical characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-phenylpropanamide;hydrochloride | [1] |

| Synonyms | N-trans-(2-(dimethylamino)cyclohexyl)-N-phenylpropanamide HCl | [1] |

| Molecular Formula | C₁₇H₂₆N₂O · HCl | [3] |

| Molecular Weight | 310.86 g/mol | [3] |

| Appearance | White powder | [3] |

| Melting Point | Not Determined | [3] |

| Solubility | Information not readily available. |

Table 2: Analytical Data for this compound

| Analytical Method | Key Parameters and Observations | Source |

| ¹H NMR | Spectrum available in methanol-d₄. | [3] |

| GC/MS | Retention Time: 11.26 min (under specified conditions). Key m/z fragments observed. | [3] |

| UVmax | Not Determined | [3] |

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the formation of the hydrochloride salt. The key transformation is the formation of the amide bond.

Logical Workflow for the Synthesis of this compound

Caption: A simplified workflow for the synthesis of this compound, highlighting the key stages of intermediate formation and final product generation.

Experimental Protocol: Synthesis of N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-phenylpropanamide hydrochloride (this compound)

The following is a representative protocol based on the original synthesis of related compounds.

Materials:

-

trans-N,N-dimethyl-1,2-cyclohexanediamine

-

Propanoyl chloride

-

Triethylamine

-

Anhydrous diethyl ether

-

Hydrochloric acid (ethereal solution)

Procedure:

-

Amide Formation: A solution of trans-N,N-dimethyl-1,2-cyclohexanediamine in anhydrous diethyl ether is prepared in a reaction vessel equipped with a dropping funnel and a magnetic stirrer, and the solution is cooled in an ice bath.

-

A solution of propanoyl chloride in anhydrous diethyl ether is added dropwise to the cooled diamine solution with continuous stirring.

-

Triethylamine is added to the reaction mixture to act as a base and scavenge the HCl formed during the reaction.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

The reaction mixture is then filtered to remove the triethylamine hydrochloride salt.

-

The filtrate, containing the free base of UF-17, is concentrated under reduced pressure.

-

Salt Formation: The resulting oil (UF-17 free base) is redissolved in anhydrous diethyl ether.

-

An ethereal solution of hydrochloric acid is added dropwise to the solution of the free base with stirring.

-

The precipitated solid, this compound, is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Biological Activity

While initially explored as an antidepressant, there is a lack of published data on the pharmacological activity of this compound at CNS receptors, including opioid receptors.[1][2] However, some studies have indicated that UF-17 possesses antibacterial properties.

Antibacterial Activity

UF-17 has demonstrated significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli.[1] The proposed mechanism of action involves the disruption of the bacterial cell wall and the inhibition of protein synthesis.[1]

Table 3: Antibacterial Activity of UF-17

| Bacterial Strain | Activity | Quantitative Data (e.g., MIC) | Source |

| Staphylococcus aureus | Active | Data not available in reviewed literature. | [1] |

| Escherichia coli | Active | Data not available in reviewed literature. | [1] |

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines a standard method for determining the MIC of a compound against bacterial strains.

Materials:

-

This compound

-

Bacterial strains (S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer (for measuring optical density at 600 nm)

-

Incubator (37°C)

Procedure:

-

Preparation of Bacterial Inoculum:

-

A single colony of the test bacterium is inoculated into MHB and incubated at 37°C until it reaches the logarithmic growth phase.

-

The bacterial suspension is diluted to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

-

Preparation of this compound Dilutions:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., sterile deionized water or DMSO).

-

A series of twofold dilutions of the stock solution are prepared in MHB in the wells of a 96-well microtiter plate.

-

-

Inoculation:

-

Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

-

Control wells are included: a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

-

Incubation:

-

The microtiter plate is incubated at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria (i.e., no turbidity) as observed by the naked eye or by measuring the optical density at 600 nm.

-

Logical Workflow for MIC Determination

Caption: A flowchart illustrating the key steps in determining the Minimum Inhibitory Concentration (MIC) of this compound using a broth microdilution assay.

Application in Forensic Science

The primary contemporary application of this compound is as a reference standard in forensic toxicology and chemistry. Its structural relationship to potent synthetic opioids makes it a valuable tool for the development and validation of analytical methods aimed at detecting and identifying these controlled substances in seized materials and biological samples.

Role as an Analytical Reference Standard

Caption: A diagram illustrating the role of this compound as a reference standard in the forensic analysis workflow for the identification of novel psychoactive substances (NPS).

Conclusion

This compound represents a fascinating case study in the lifecycle of a synthetic compound. Originally synthesized with therapeutic intent in the field of antidepressant research, its modern value has been realized in a completely different scientific domain. As a well-characterized analytical standard, it plays a vital role in the efforts of forensic scientists to keep pace with the ever-evolving landscape of novel psychoactive substances. Furthermore, its reported antibacterial properties, though not extensively studied, suggest potential avenues for future research. This whitepaper has provided a consolidated and in-depth overview of the discovery, synthesis, and application of this compound, intended to be a valuable resource for the scientific community.

References

Pharmacological Profile of UF-17 HCl: A Technical Guide

Disclaimer: UF-17 HCl is classified as an analytical reference standard. Publicly available pharmacological data for this specific compound is limited. The following information is substantially based on the pharmacological profile of its close structural analog, U-47700, a potent synthetic opioid. This guide is intended for research, scientific, and drug development professionals and should be interpreted with the understanding that the data presented are for a related compound and may not be fully representative of this compound.

Introduction

This compound, with the chemical name N-trans-2-(dimethylamino)cyclohexyl)-N-phenylpropionamide, monohydrochloride, is a synthetic compound structurally related to the "utopioid" class of analgesics. Its chemical architecture strongly suggests activity at opioid receptors, particularly the µ-opioid receptor (MOR). This technical guide provides a comprehensive overview of the anticipated pharmacological profile of this compound, drawing heavily on data from its well-characterized analog, U-47700.

Core Pharmacological Data (Based on U-47700)

The pharmacological activity of novel opioid compounds is typically characterized by their binding affinity to opioid receptors and their functional activity in cellular and in vivo assays.

Receptor Binding Affinity

The binding affinity of a ligand for its receptor is a measure of the strength of the interaction between them. It is typically determined through radioligand binding assays and expressed as the inhibition constant (Ki).

| Receptor Subtype | Ligand | K_i_ (nM) | Reference Compound | K_i_ (nM) |

| µ-Opioid (MOR) | U-47700 | 11.1 ± 0.4 | Morphine | ~5-10 |

| δ-Opioid (DOR) | U-47700 | 1220 ± 82 | ||

| κ-Opioid (KOR) | U-47700 | 287 ± 24 |

Table 1: Receptor Binding Affinities of U-47700. Data indicates high affinity and selectivity for the µ-opioid receptor.

In Vivo Analgesic Potency

The analgesic potency is a measure of the drug's effectiveness in reducing pain in animal models. It is often expressed as the median effective dose (ED₅₀), the dose that produces a therapeutic effect in 50% of the population.

| Assay | Compound | ED₅₀ (mg/kg) | Route of Administration | Animal Model |

| Mouse Radiant Heat Tail-Flick | U-47700 | 0.2 | Subcutaneous | Mouse |

| Mouse Radiant Heat Tail-Flick | Morphine | 1.5 | Subcutaneous | Mouse |

Table 2: In Vivo Analgesic Potency of U-47700. U-47700 is approximately 7.5 times more potent than morphine in this assay.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize novel opioid compounds like this compound and its analogs.

Radioligand Displacement Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Objective: To determine the binding affinity of this compound for µ, δ, and κ opioid receptors.

Materials:

-

Cell membranes expressing the human opioid receptors (µ, δ, or κ).

-

Radioligand: [³H]DAMGO (for MOR), [³H]DPDPE (for DOR), [³H]U-69,593 (for KOR).

-

Test compound: this compound.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: Naloxone (10 µM).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add cell membranes, radioligand at a concentration near its K_d_, and either buffer, this compound, or non-specific binding control.

-

Incubate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity (agonist or antagonist) of a compound by quantifying its ability to stimulate G-protein coupling to the receptor.

Objective: To determine the functional efficacy (EC₅₀) and intrinsic activity of this compound at opioid receptors.

Materials:

-

Cell membranes expressing the human opioid receptors.

-

[³⁵S]GTPγS.

-

GDP.

-

Test compound: this compound.

-

Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

-

96-well microplates.

-

Scintillation proximity assay (SPA) beads or filtration apparatus.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add cell membranes, GDP, and this compound.

-

Pre-incubate for a short period.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

-

Terminate the reaction. If using SPA beads, this occurs upon addition of the stop solution containing the beads. If using filtration, filter the reaction mixture through glass fiber filters.

-

Quantify the amount of [³⁵S]GTPγS bound to the G-proteins using a scintillation counter or a microplate reader for SPA.

-

Plot the specific [³⁵S]GTPγS binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) and the E_max_ (maximal effect).

Signaling Pathways and Visualizations

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gα_i/o_.

µ-Opioid Receptor Signaling Pathway

Activation of the µ-opioid receptor by an agonist like this compound is expected to initiate a cascade of intracellular events leading to analgesia and other opioid-related effects.

Caption: µ-Opioid receptor signaling cascade.

Experimental Workflow for Receptor Binding Assay

The following diagram illustrates the logical flow of a radioligand displacement binding assay.

Caption: Workflow for a radioligand binding assay.

Conclusion

Based on its structural similarity to U-47700, this compound is predicted to be a potent and selective µ-opioid receptor agonist. The experimental protocols and signaling pathway information provided in this guide offer a framework for the pharmacological characterization of this and other novel opioid compounds. Researchers and drug development professionals should exercise caution and conduct empirical studies to definitively determine the pharmacological profile of this compound.

References

An In-depth Technical Guide on the Putative µ-Opioid Receptor Agonist UF-17 and the Pharmacological Profile of its Structural Analog, U-47700

Disclaimer: As of late 2025, there is a significant lack of publicly available scientific literature and data regarding the pharmacological activity of UF-17 HCl as a µ-opioid receptor agonist. The name "UF-17" was reportedly coined by a chemical supplier due to its structural similarity to the potent synthetic opioid U-47700 and fentanyl[1]. Originally, the compound now known as UF-17 was synthesized during research into non-tricyclic antidepressants[1]. Due to the absence of specific data for UF-17, this guide will focus on the well-characterized pharmacology of its close structural analog, U-47700, to provide relevant context for researchers, scientists, and drug development professionals. The information presented herein for U-47700 should not be directly extrapolated to UF-17 without empirical validation.

Introduction to U-47700

trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide, commonly known as U-47700, is a potent, selective agonist of the µ-opioid receptor (MOR)[2][3]. It belongs to the benzamide class of opioids and has been the subject of numerous pharmacological studies due to its emergence as a novel psychoactive substance. Understanding the pharmacological profile of U-47700 can provide a valuable framework for the investigation of structurally related compounds like UF-17.

Quantitative Pharmacological Data for U-47700

The following table summarizes the key quantitative data for U-47700's interaction with opioid receptors.

| Parameter | Receptor | Value | Species/System | Reference |

| Binding Affinity (Ki) | µ-opioid | 11.1 nM | Rat brain homogenates | [2] |

| κ-opioid | 110 nM | Recombinant human receptors | [3] | |

| δ-opioid | 480 nM | Recombinant human receptors | [3] | |

| In Vivo Potency (ED50) | Antinociception (Hot Plate) | 0.5 mg/kg (s.c.) | Male Sprague-Dawley rats | [2] |

| Antinociception (Tail Flick) | 0.2 mg/kg | Mouse | [3] | |

| Catalepsy | 1.7 mg/kg (s.c.) | Male Sprague-Dawley rats | [2] |

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of U-47700 for the µ-opioid receptor.

Methodology:

-

Preparation of Receptor Source: Whole brains from male Sprague-Dawley rats are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is resuspended in fresh buffer. This process is repeated to wash the membranes. The final pellet is resuspended in assay buffer.

-

Competitive Binding Assay: A constant concentration of a radiolabeled µ-opioid receptor ligand, such as [³H]-DAMGO, is incubated with the brain homogenates.

-

Addition of Test Compound: Increasing concentrations of the unlabeled test compound (U-47700) are added to displace the radioligand from the receptors.

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove non-specific binding.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of U-47700 that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Antinociception Assay (Hot Plate Test)

Objective: To assess the antinociceptive (pain-relieving) effects of U-47700 in an animal model.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are used for this procedure.

-

Apparatus: A hot plate apparatus is maintained at a constant temperature (e.g., 55°C).

-

Baseline Measurement: Each rat is placed on the hot plate, and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded. This provides a baseline measurement. A cut-off time is established to prevent tissue damage.

-

Drug Administration: U-47700 HCl, dissolved in saline, is administered subcutaneously (s.c.) at various doses (e.g., 0.3, 1.0, 3.0 mg/kg). A control group receives saline only.

-

Post-treatment Measurements: At specific time points after drug administration (e.g., 15, 30, 60, 120 minutes), the hot plate latency is measured again.

-

Data Analysis: The data are often expressed as the maximum possible effect (%MPE). The dose-response data are then used to calculate the ED50 value, which is the dose of the drug that produces 50% of the maximum antinociceptive effect.

Visualization of Signaling Pathways and Experimental Workflows

Canonical µ-Opioid Receptor Signaling Pathway

The µ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins[4][5]. Upon activation by an agonist like U-47700, a conformational change in the receptor leads to the dissociation of the G-protein subunits. The Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cAMP levels, while the Gβγ subunit can modulate ion channels, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels[5][6]. This overall leads to a decrease in neuronal excitability.

Caption: Canonical G-protein signaling pathway of the µ-opioid receptor.

Experimental Workflow for Characterizing a Novel Opioid Agonist

The process of characterizing a novel compound suspected of having µ-opioid agonist activity typically follows a logical progression from in vitro to in vivo studies.

Caption: General experimental workflow for opioid agonist characterization.

Conclusion

While direct pharmacological data on UF-17 remains elusive, the comprehensive characterization of its structural analog, U-47700, provides a critical foundation for any future research. The data clearly indicate that U-47700 is a potent and selective µ-opioid receptor agonist with typical in vivo opioid effects. The experimental protocols and signaling pathways detailed in this guide offer a roadmap for the systematic investigation of UF-17 or any novel synthetic opioid. Future research should prioritize in vitro binding and functional assays to confirm whether UF-17 indeed acts as a µ-opioid receptor agonist and to quantify its potency and efficacy relative to established compounds.

References

- 1. cfsre.org [cfsre.org]

- 2. Pharmacodynamics and pharmacokinetics of the novel synthetic opioid, U-47700, in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. μ-opioid receptor - Wikipedia [en.wikipedia.org]

- 5. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]

In Vitro Metabolic Profiling of Novel Chemical Entities: A Technical Guide

Introduction

The elucidation of a drug candidate's metabolic fate is a cornerstone of preclinical development. Understanding how a compound is transformed within a biological system is critical for assessing its efficacy, potential toxicity, and drug-drug interaction liabilities. This technical guide provides an in-depth overview of the methodologies employed for in vitro metabolite identification, tailored for researchers, scientists, and drug development professionals. While specific data for "UF-17 HCl" is not publicly available, this document outlines the established protocols and workflows that would be employed to characterize its potential metabolites.

The primary objectives of in vitro metabolism studies are to identify the metabolic pathways, characterize the resulting metabolites, and pinpoint the enzymes responsible for these transformations.[1] The liver is the principal site of drug metabolism, and thus, in vitro systems are often based on hepatic components.[1]

Experimental Protocols for In Vitro Metabolite Identification

A tiered approach is often employed in vitro, starting with simpler systems and progressing to more complex ones that better mimic the in vivo environment.

Subcellular Fractions: Liver Microsomes and S9 Fractions

Liver microsomes and S9 fractions are the most commonly used initial screening tools for metabolic stability and metabolite identification.[2][3] They are cost-effective and contain a high concentration of Phase I (e.g., cytochrome P450s) and, in the case of the S9 fraction, some Phase II enzymes.[2][3]

Experimental Protocol: Incubation with Liver Microsomes

-

Preparation of Incubation Mixture:

-

A typical incubation mixture in a microcentrifuge tube includes:

-

Phosphate buffer (e.g., 0.1 M, pH 7.4).

-

Liver microsomes (e.g., human, rat, mouse; final protein concentration typically 0.5-1.0 mg/mL).[2]

-

The test compound (e.g., this compound), typically at a concentration range of 1–10 µM.[2]

-

An NADPH-generating system (cofactor for CYP enzymes), consisting of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

-

-

-

Incubation:

-

The mixture is pre-incubated at 37°C for a few minutes to equilibrate.

-

The reaction is initiated by adding the NADPH-generating system.

-

Incubations are carried out at 37°C, often for 30-60 minutes.[2] Time-course experiments may also be performed to assess metabolic stability.

-

-

Reaction Termination and Sample Preparation:

-

The reaction is stopped by adding a cold organic solvent, such as acetonitrile or methanol, which also serves to precipitate proteins.

-

The sample is centrifuged to pellet the precipitated protein.

-

The supernatant, containing the parent compound and its metabolites, is collected for analysis.

-

-

Analytical Method:

-

The supernatant is analyzed using high-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS) to separate and identify the parent compound and its metabolites.

-

Cellular Systems: Hepatocytes

Primary hepatocytes represent a more complete in vitro model as they contain a full complement of both Phase I and Phase II metabolic enzymes, as well as transporters.[2][4]

Experimental Protocol: Incubation with Suspension Hepatocytes

-

Hepatocyte Preparation:

-

Cryopreserved primary hepatocytes are thawed and resuspended in a suitable incubation medium (e.g., Williams' Medium E).

-

Cell viability is assessed (e.g., via trypan blue exclusion) to ensure the health of the cells.

-

-

Incubation:

-

Hepatocytes are incubated in suspension at a specific density (e.g., 1 million cells/mL) in a shaking water bath or incubator at 37°C with a CO2 atmosphere.

-

The test compound (e.g., this compound) is added to the cell suspension.

-

Samples are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Sample Processing:

-

At each time point, an aliquot of the cell suspension is transferred to a tube containing a cold organic solvent to quench the metabolic reactions and lyse the cells.

-

The samples are then centrifuged to remove cell debris.

-

-

Analysis:

-

The resulting supernatant is analyzed by LC-MS/MS to identify and quantify the parent compound and metabolites over time.

-

Data Presentation: Hypothetical Metabolite Profile of a Novel Compound

Quantitative data from in vitro metabolism studies are typically summarized in tables to facilitate comparison and interpretation. Below are examples of how such data might be presented.

Table 1: Hypothetical Metabolic Stability of this compound in Human Liver Microsomes

| Time (minutes) | This compound Remaining (%) |

| 0 | 100 |

| 5 | 85 |

| 15 | 62 |

| 30 | 38 |

| 60 | 15 |

Table 2: Hypothetical Metabolite Formation of this compound in Human Hepatocytes (Relative Peak Area)

| Metabolite | 0 min | 30 min | 60 min | 120 min |

| Parent (this compound) | 100% | 45% | 20% | 5% |

| M1 (Hydroxylation) | 0% | 25% | 35% | 30% |

| M2 (N-dealkylation) | 0% | 15% | 22% | 25% |

| M3 (Glucuronidation of M1) | 0% | 5% | 12% | 20% |

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex experimental processes and biological pathways.

References

- 1. bioivt.com [bioivt.com]

- 2. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 4. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

UF-17 HCl analytical reference standard information

An in-depth search for "UF-17 HCl" as an analytical reference standard did not yield specific information for a compound with this designation. The search results primarily provided information on hydrochloric acid (HCl) as a general laboratory chemical and on the nature of analytical reference standards. No public domain data, technical datasheets, or research publications directly associated with a substance named "this compound" were found.

This suggests that "this compound" may be an internal company code, a novel or very recently synthesized compound not yet documented in publicly accessible databases, or a misnomer.

To provide a relevant and accurate technical guide, further clarification on the identity of "this compound" is required. Specifically, the following information would be necessary:

-

Chemical Structure or IUPAC Name: The formal chemical name or a diagram of the molecular structure is essential to identify the compound and search for relevant data.

-

CAS Registry Number: The Chemical Abstracts Service (CAS) number is a unique identifier that would allow for precise searching of chemical databases.

-

Therapeutic or Research Area: Understanding the intended application of the compound (e.g., as a kinase inhibitor, a receptor agonist, etc.) would help in searching for related research and potential signaling pathways.

-

Alternative Names or Designations: Any other known names, codes, or synonyms for this compound would be beneficial.

Without this fundamental information, it is not possible to create the requested in-depth technical guide, including quantitative data tables, experimental protocols, and signaling pathway diagrams.

Once more specific identifying information for "this compound" is available, a comprehensive technical guide can be developed.

Methodological & Application

Application Note: UF-17 HCl Sample Preparation for High-Performance Liquid Chromatography (HPLC) Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a comprehensive protocol for the preparation of UF-17 HCl, a small molecule hydrochloride salt, for quantitative analysis by High-Performance Liquid Chromatography (HPLC). Proper sample preparation is a critical step to ensure accurate, reproducible, and robust HPLC results.[1] The primary goals of this protocol are to achieve complete dissolution of the analyte, remove potential interferences, and ensure compatibility with the HPLC system to prevent issues like column clogging and poor peak shape.[2]

Hydrochloride salts of small molecules are common in pharmaceutical development due to their improved solubility and stability. However, the presence of the chloride counter-ion can sometimes interfere with certain types of HPLC analysis, particularly with mass spectrometry detection or when using specific columns. This protocol outlines a straightforward and effective method for the preparation of this compound samples that is suitable for most reversed-phase HPLC applications.

Materials and Reagents

-

This compound reference standard

-

HPLC grade water

-

HPLC grade acetonitrile (ACN)

-

HPLC grade methanol (MeOH)

-

Formic acid (FA), HPLC grade (optional, for mobile phase modification)

-

Trifluoroacetic acid (TFA), HPLC grade (optional, for mobile phase modification)

-

0.45 µm or 0.22 µm syringe filters (e.g., PTFE, PVDF, or nylon, selected for solvent compatibility)

-

10 mL volumetric flasks

-

Adjustable micropipettes

-

2 mL HPLC vials with septa caps

-

Analytical balance

-

Vortex mixer

-

Sonicator

Experimental Protocols

Standard Stock Solution Preparation (1 mg/mL)

-

Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.

-

Add approximately 7 mL of a suitable diluent (e.g., 50:50 v/v acetonitrile:water) to the volumetric flask.

-

Vortex and sonicate the solution for 5-10 minutes, or until the this compound is completely dissolved.

-

Allow the solution to return to room temperature.

-

Bring the solution to the final volume with the diluent and mix thoroughly by inverting the flask several times. This is the Standard Stock Solution.

Working Standard Solution Preparation (e.g., 100 µg/mL)

-

Pipette 1 mL of the 1 mg/mL Standard Stock Solution into a 10 mL volumetric flask.

-

Dilute to the final volume with the mobile phase to be used for the HPLC analysis.

-

Mix thoroughly. This will be your Working Standard Solution. Further dilutions can be made from this solution to create a calibration curve.

Sample Preparation from a Solid Matrix

-

Accurately weigh a portion of the solid sample matrix containing this compound.

-

Transfer the weighed sample to a suitable container for extraction.

-

Add a measured volume of an appropriate extraction solvent (e.g., a mixture of organic solvent and water). The choice of solvent will depend on the sample matrix and may require optimization.

-

Vortex and sonicate the sample to ensure efficient extraction of this compound.

-

Centrifuge the sample to pellet any insoluble material.

-

Carefully transfer the supernatant to a clean tube.

Final Sample Preparation for HPLC Analysis

-

Take an aliquot of the prepared standard or sample solution.

-

Filter the solution through a 0.45 µm or 0.22 µm syringe filter into a 2 mL HPLC vial.[3] This step is crucial to remove any particulate matter that could damage the HPLC column.[4][2]

-

Cap the vial and label it appropriately.

-

The sample is now ready for injection into the HPLC system.

Recommended HPLC Conditions

The following are general starting conditions and may require optimization for your specific application.

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions and equilibrate for 5 minutes. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at an appropriate wavelength (e.g., 254 nm, or the λmax of this compound if known) |

Data Presentation

| Solution Type | Analyte Concentration | Preparation Steps |

| Standard Stock Solution | 1 mg/mL | 1. Weigh 10 mg of this compound.2. Dissolve in a suitable diluent in a 10 mL volumetric flask.3. Vortex and sonicate until dissolved.4. Bring to volume. |

| Working Standard Solution | 100 µg/mL | 1. Dilute 1 mL of the Standard Stock Solution to 10 mL with the mobile phase. |

| Calibration Standards | 1 - 50 µg/mL | 1. Perform serial dilutions of the Working Standard Solution with the mobile phase. |

| Sample Solution | Variable | 1. Extract a known weight of the sample matrix.2. Centrifuge to remove solids.3. Dilute the supernatant as needed. |

| Final HPLC Sample | Injection Concentration | 1. Filter the final diluted standard or sample solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial. |

Visualizations

Caption: Workflow for this compound Sample Preparation.

References

Application Note and Protocol for the Detection of UF-17 HCl by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

UF-17 HCl is a novel synthetic opioid, and its detection and quantification are of significant interest in forensic science, clinical toxicology, and pharmaceutical research. This document provides a detailed application note and protocol for the identification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). GC-MS is a robust and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1][2][3][4] This method is based on established protocols for the analysis of novel psychoactive substances (NPS) and provides a framework for the development of a validated quantitative method.[5][6][7]

Experimental Protocols

This section details the necessary steps for sample preparation and GC-MS analysis for the detection of this compound.

Sample Preparation

A simple dilution in a suitable organic solvent is sufficient for the analysis of this compound in its pure form. For more complex matrices such as biological samples, a more extensive sample preparation procedure like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) would be necessary to remove interferences.[5][6]

Protocol for Standard Preparation:

-

Accurately weigh approximately 4 mg of this compound reference standard.

-

Dissolve the standard in 1 mL of methanol to achieve a concentration of approximately 4 mg/mL.[8]

-

Vortex the solution to ensure complete dissolution.

-

Perform serial dilutions as required to prepare calibration standards for quantitative analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of this compound.[8]

| Parameter | Setting |

| Gas Chromatograph | Agilent Gas Chromatograph (or equivalent) |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm |

| Carrier Gas | Helium at 1.5 mL/min |

| Inlet | Split mode |

| Split Ratio | 25:1 |

| Injection Volume | 1 µL |

| Injector Temperature | 280°C |

| Oven Temperature Program | - Initial temperature: 100°C, hold for 1.0 min- Ramp: 12°C/min to 280°C- Final hold: 30.0 min |

| Mass Spectrometer | Agilent MS Detector (or equivalent) |

| MSD Transfer Line Temp. | 280°C |

| MS Source Temperature | 230°C |

| MS Quadrupole Temp. | 150°C |

| Ionization Mode | Electron Impact (EI) |

| Mass Scan Range | 30-550 amu |

| Acquisition Mode | Scan |

| Tune File | stune.u |

| Threshold | 250 |

Table 1: GC-MS Instrument Parameters for this compound Analysis.[8]

Data Presentation

Expected Results

Under the specified GC-MS conditions, UF-17 is expected to have a retention time of approximately 11.26 minutes .[8] The electron impact mass spectrum of UF-17 will show a characteristic fragmentation pattern that can be used for its identification.

Quantitative Data

While a full validation study for this compound is not publicly available, the following table presents typical performance characteristics that would be expected from a validated GC-MS method for a novel psychoactive substance. This data is for illustrative purposes only and should be determined experimentally for this compound.

| Parameter | Expected Performance |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.1 - 1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Table 2: Typical Expected Quantitative Performance Data for a Validated GC-MS Method.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

Figure 1: Experimental workflow for the GC-MS analysis of this compound.

Representative Signaling Pathway

The diagram below illustrates a simplified, representative signaling pathway that could be investigated in relation to the pharmacological effects of a synthetic opioid like UF-17.

Figure 2: A representative opioid receptor signaling pathway.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. azolifesciences.com [azolifesciences.com]

- 3. m.youtube.com [m.youtube.com]

- 4. GC-MS – Mass Spectrometry Research and Education Center [mass-spec.chem.ufl.edu]

- 5. GC-MS analysis of underivatised new psychoactive substances in whole blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gas Chromatography-Mass Spectrometry Method for the Quantitative Identification of 23 New Psychoactive Substances in Blood and Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Framework for the Development of a Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method for the Analysis of Synthetic Cannabinoids | NIST [nist.gov]

- 8. swgdrug.org [swgdrug.org]

Application Note: Quantitative Analysis of UF-17 HCl in Human Plasma using LC-MS/MS

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of UF-17 HCl, a novel therapeutic agent, in human plasma. The described protocol provides the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments in a research setting. The validation of this method demonstrates high precision, accuracy, and sensitivity, making it a reliable tool for drug development professionals.

Introduction

This compound is a novel small molecule inhibitor currently under investigation for its therapeutic potential. To support its clinical development, a reliable and validated bioanalytical method for the quantification of this compound in biological matrices is essential. This document provides a detailed protocol for the determination of this compound concentrations in human plasma using a state-of-the-art LC-MS/MS system. The methodology presented herein is designed to meet the rigorous demands of regulated bioanalysis, ensuring data integrity and reliability.

Experimental

Materials and Reagents

-

This compound reference standard (≥99% purity)

-

UF-17-d4 HCl (internal standard, IS) (≥99% purity)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Instrumentation

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent

-

Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

LC-MS/MS Method

2.3.1. Liquid Chromatography Conditions

| Parameter | Condition |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 2.5 min, hold at 95% B for 1 min, return to 5% B |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

2.3.2. Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | UF-17: 415.2 -> 289.1; IS: 419.2 -> 293.1 |

| IonSpray Voltage | 5500 V |

| Temperature | 500 °C |

| Curtain Gas | 35 psi |

| Collision Gas | Medium |

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and UF-17-d4 HCl (IS) in methanol.

-

Working Solutions: Serially dilute the this compound stock solution with 50:50 acetonitrile:water to prepare working solutions for calibration standards and QC samples.

-

Calibration Standards and QCs: Spike blank human plasma with the appropriate working solutions to achieve final concentrations ranging from 1 ng/mL to 1000 ng/mL.

Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

-

Add 200 µL of the internal standard working solution (50 ng/mL UF-17-d4 HCl in acetonitrile).

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer 100 µL of the supernatant to a 96-well plate.

-

Inject 5 µL into the LC-MS/MS system.

Method Validation Summary

The method was validated according to regulatory guidelines. The following parameters were assessed:

| Parameter | Result |

| Linearity | 1 - 1000 ng/mL (r² > 0.998) |

| Precision (Intra-day) | ≤ 8.5% RSD |

| Precision (Inter-day) | ≤ 10.2% RSD |

| Accuracy | 89.5% - 107.3% of nominal values |

| Recovery | > 85% |

| Matrix Effect | Minimal ion suppression/enhancement observed |

| LLOQ | 1 ng/mL |

Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: Hypothetical signaling pathway for this compound.

Conclusion

The LC-MS/MS method described in this application note is a highly selective, sensitive, and robust tool for the quantitative analysis of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime allow for high-throughput analysis, making this method ideal for supporting all stages of clinical drug development. The successful validation of this method ensures the generation of high-quality data for pharmacokinetic and other related studies.

Application Notes and Protocols for UF-17 HCl as a Calibration Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

UF-17 hydrochloride (HCl) is recognized as an analytical reference standard, structurally analogous to certain synthetic opioids.[1] Its primary application is in forensic and research settings to facilitate the identification and quantification of new synthetic opioids. This document provides a detailed protocol for the utilization of UF-17 HCl as a calibration standard for quantitative analyses, primarily focusing on chromatographic and spectroscopic techniques.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | N-(2-(dimethylamino)cyclohexyl)-N-phenylpropionamide, monohydrochloride | [2] |

| Molecular Formula | C₁₇H₂₆N₂O • HCl | [2] |

| Appearance | Solid (form may vary) | |

| Solubility | Soluble in methanol | [3] |

Experimental Protocols

Preparation of Stock and Calibration Standard Solutions

This protocol outlines the preparation of a stock solution and a series of calibration standards from a solid this compound reference material. Accurate preparation of these solutions is critical for the validity of quantitative results.

Materials:

-

This compound certified reference material

-

Methanol (HPLC or GC grade)

-

Analytical balance

-

Class A volumetric flasks and pipettes

-

Amber glass vials for storage

Procedure:

-

Stock Solution Preparation (e.g., 1 mg/mL):

-

Accurately weigh approximately 10 mg of this compound solid reference material.

-

Quantitatively transfer the weighed solid to a 10 mL Class A volumetric flask.

-

Add a small amount of methanol to dissolve the solid.

-

Once dissolved, fill the flask to the mark with methanol.

-

Stopper the flask and invert it multiple times to ensure homogeneity.

-

Transfer the stock solution to a labeled amber glass vial for storage.

-

-

Calibration Curve Standards Preparation:

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards.

-

The concentration range should bracket the expected concentration of the analyte in the unknown samples.

-

An example dilution scheme for a 5-point calibration curve is provided in Table 2.

-

Illustrative Quantitative Data

The following tables present example data that would be generated during a method validation for the quantitative analysis of this compound. These values are illustrative and should be determined experimentally for each specific analytical method.

Table 2: Example Calibration Curve Data for this compound by LC-MS/MS

| Standard Level | Concentration (ng/mL) | Peak Area (Arbitrary Units) |

| 1 | 1 | 15,234 |

| 2 | 5 | 78,912 |

| 3 | 10 | 155,432 |

| 4 | 50 | 765,231 |

| 5 | 100 | 1,523,456 |

| Correlation Coefficient (r²) | >0.995 |

Table 3: Illustrative Method Validation Parameters

| Parameter | Specification | Illustrative Value |

| Linearity Range | Correlation coefficient (r²) > 0.99 | 1 - 1000 ng/mL |

| Precision (%RSD) | < 15% | < 10% |

| Accuracy (% Recovery) | 85% - 115% | 95% - 105% |

| Limit of Detection (LOD) | Signal-to-Noise > 3 | 0.5 ng/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise > 10 | 1 ng/mL |

Gas Chromatography/Mass Spectrometry (GC/MS) Analysis Protocol

This protocol is adapted from the SWGDRUG monograph for UF-17.[3]

Sample Preparation:

-

Dilute the analyte in methanol to a concentration of approximately 4 mg/mL.[3]

Instrumentation and Conditions:

-

Instrument: Agilent Gas Chromatograph with Mass Spectrometric Detector (or equivalent)

-

Column: HP-5MS (30m x 0.25mm x 0.25µm) or equivalent

-

Carrier Gas: Helium at 1.5 mL/min

-

Injector Temperature: 280°C

-

MSD Transfer Line Temperature: 280°C

-

MS Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Oven Program:

-

Initial temperature of 100°C for 1.0 min.

-

Ramp to 280°C at 12°C/min.

-

Hold at 280°C for 30.0 min.

-

-

Injection: 1 µL with a split ratio of 25:1

-

MS Parameters:

-

Mass Scan Range: 30-550 amu

-

Acquisition Mode: Scan

-

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Protocol

This protocol is based on the SWGDRUG monograph for UF-17 and general qNMR principles.[3][4]

Sample Preparation:

-

Accurately weigh the this compound reference standard and a suitable internal standard (e.g., maleic acid).

-

Dissolve the weighed solids in methanol-d4 to achieve a concentration of approximately 11 mg/mL for this compound.[3] The concentration of the internal standard should be chosen to provide a signal of similar intensity to the analyte signal of interest.

-

Add a small amount of a reference standard for the chemical shift scale, such as tetramethylsilane (TMS).

Instrumentation and Parameters:

-

Instrument: 400 MHz NMR Spectrometer (or equivalent)

-

Parameters:

-

Pulse Angle: 90°

-

Delay Between Pulses (Relaxation Delay): 45 seconds (to ensure full relaxation of all nuclei)[3]

-

Spectral Width: Sufficient to contain all analyte and internal standard signals (e.g., -3 to 13 ppm).

-

Data Analysis:

-

Integrate a well-resolved signal of this compound and a signal of the internal standard.

-

Calculate the purity or concentration of this compound using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the internal standard

-

analyte = this compound

-

IS = Internal Standard

-

Visualizations

Caption: Workflow for quantitative analysis using this compound.

Caption: Workflow for qNMR analysis using this compound.

References

Application Notes and Protocols for In Vitro Characterization of UF-17 HCl, a Novel UFK17 Kinase Inhibitor

For Research Use Only. Not for use in diagnostic procedures.

Introduction

UF-17 HCl is a potent and selective small molecule inhibitor of the novel Upregulated Fanciful Kinase 17 (UFK17). UFK17 is a serine/threonine kinase that has been putatively implicated in the proliferation of various cancer cell lines. In its active state, UFK17 phosphorylates the transcription factor Fanciful Activating Transcription Factor 2 (FATF2), leading to the upregulation of genes involved in cell cycle progression. This document provides detailed protocols for the in vitro characterization of this compound, including a biochemical kinase assay, a cell-based target engagement assay, and a cell proliferation assay.

Mechanism of Action: The UFK17 Signaling Pathway

The proposed mechanism of action for this compound involves the direct inhibition of UFK17 kinase activity. In the target cells, the binding of a Growth Factor (GF) to its receptor (GF-R) on the cell surface leads to the activation of UFK17. Activated UFK17 then phosphorylates FATF2, which translocates to the nucleus and initiates the transcription of genes responsible for cell proliferation. This compound is designed to competitively bind to the ATP-binding pocket of UFK17, thereby preventing the phosphorylation of FATF2 and halting the downstream signaling cascade that leads to cell proliferation.

Caption: The UFK17 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram outlines the suggested experimental workflow for the comprehensive in vitro evaluation of this compound.

Caption: Recommended experimental workflow for this compound characterization.

Quantitative Data Summary

The following tables summarize the expected quantitative data from the described experimental protocols.

Table 1: Biochemical Inhibition of UFK17 by this compound

| Compound | IC50 (nM) against UFK17 |

| This compound | 15.2 ± 2.1 |

| Staurosporine | 5.8 ± 0.9 |

| DMSO Control | > 10,000 |

Table 2: Inhibition of FATF2 Phosphorylation in HEK293-UFK17 Cells

| Treatment (1 µM) | pFATF2 Signal (Normalized to Total FATF2) | % Inhibition |

| DMSO Control | 1.00 ± 0.08 | 0% |

| This compound | 0.23 ± 0.04 | 77% |

| Staurosporine | 0.11 ± 0.02 | 89% |

Table 3: Anti-proliferative Activity of this compound in a Cancer Cell Line

| Compound | GI50 (µM) |

| This compound | 0.85 |

| Doxorubicin | 0.12 |

| DMSO Control | > 50 |

Experimental Protocols

UFK17 Biochemical Kinase Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against recombinant UFK17 kinase.

Materials:

-

Recombinant human UFK17 protein

-

Biotinylated peptide substrate for UFK17 (e.g., Biotin-FATF2 peptide)

-

ATP

-

This compound

-

Staurosporine (positive control)

-

DMSO (vehicle control)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

-

Plate reader capable of luminescence detection

Protocol:

-

Prepare a serial dilution of this compound and Staurosporine in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

-

In a 384-well plate, add 1 µL of the compound dilutions. For controls, add 1 µL of DMSO.

-

Prepare a 2X kinase/substrate solution in kinase buffer containing UFK17 kinase and the biotinylated FATF2 peptide substrate. Add 2 µL of this solution to each well.

-

Incubate for 10 minutes at room temperature.

-

Prepare a 2X ATP solution in kinase buffer. Add 2 µL of this solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for UFK17.

-

Incubate the reaction for 60 minutes at 30°C.

-

Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay Kit.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Target Engagement Assay: pFATF2 Measurement

Objective: To assess the ability of this compound to inhibit the phosphorylation of its downstream target, FATF2, in a cellular context.

Materials:

-

HEK293 cells stably overexpressing UFK17 (HEK293-UFK17)

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound

-

Staurosporine

-

DMSO

-

Growth Factor (GF) to stimulate the pathway

-